1-(2-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine 1-(2-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.: 1448854-93-0
VCID: VC6750618
InChI: InChI=1S/C10H10FN3/c1-7-6-13-14(10(7)12)9-5-3-2-4-8(9)11/h2-6H,12H2,1H3
SMILES: CC1=C(N(N=C1)C2=CC=CC=C2F)N
Molecular Formula: C10H10FN3
Molecular Weight: 191.209

1-(2-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine

CAS No.: 1448854-93-0

Cat. No.: VC6750618

Molecular Formula: C10H10FN3

Molecular Weight: 191.209

* For research use only. Not for human or veterinary use.

1-(2-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine - 1448854-93-0

Specification

CAS No. 1448854-93-0
Molecular Formula C10H10FN3
Molecular Weight 191.209
IUPAC Name 2-(2-fluorophenyl)-4-methylpyrazol-3-amine
Standard InChI InChI=1S/C10H10FN3/c1-7-6-13-14(10(7)12)9-5-3-2-4-8(9)11/h2-6H,12H2,1H3
Standard InChI Key CXDPBUZGMMRCPM-UHFFFAOYSA-N
SMILES CC1=C(N(N=C1)C2=CC=CC=C2F)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-(2-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine features a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted with three distinct functional groups:

  • 1-Position: 2-Fluorophenyl group (C₆H₄F-2)

  • 4-Position: Methyl group (-CH₃)

  • 5-Position: Primary amine (-NH₂)

The molecular formula is C₁₀H₁₀FN₃, yielding a molecular weight of 191.21 g/mol. The fluorine atom’s electronegativity (3.98 Pauling scale) and the amine’s hydrogen-bonding capacity critically influence the compound’s polarity and solubility profile .

Spectroscopic Characteristics

While direct spectroscopic data for this compound are unavailable, analogs provide predictive insights:

  • ¹H NMR: Expected signals include a singlet for the methyl group (δ 2.1–2.3 ppm), aromatic protons (δ 6.8–7.5 ppm), and amine protons (δ 3.5–5.0 ppm, broad).

  • ¹³C NMR: The fluorophenyl carbons typically resonate at δ 115–160 ppm, with the pyrazole carbons appearing between δ 95–150 ppm .

  • IR Spectroscopy: Stretching vibrations for N-H (3350 cm⁻¹), C-F (1220 cm⁻¹), and aromatic C=C (1600 cm⁻¹) are anticipated .

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of 1-(2-fluorophenyl)-4-methyl-1H-pyrazol-5-amine likely follows established pyrazole formation methodologies, adapted from related compounds :

Step 1: Condensation Reaction
A β-diketone or enamine precursor reacts with hydrazine derivatives under acidic or basic conditions to form the pyrazole core. For example:

RC(O)CH₂C(O)R’ + H₂NNH₂ → Pyrazole intermediate + H₂O\text{RC(O)CH₂C(O)R' + H₂NNH₂ → Pyrazole intermediate + H₂O}

Step 2: Functionalization
Electrophilic aromatic substitution introduces the 2-fluorophenyl group, followed by methyl group installation via alkylation.

Step 3: Amine Protection/Deprotection
Temporary protecting groups (e.g., Boc) may safeguard the amine during synthesis, with final deprotection under mild acidic conditions .

Reaction Optimization

Key parameters influencing yield and purity include:

ParameterOptimal RangeImpact on Yield
Temperature60–80°CPrevents side reactions
SolventEthanol/AcetonitrileEnhances solubility
CatalystPd/C or CuIAccelerates coupling
Reaction Time4–6 hoursMaximizes conversion

Data extrapolated from analogous syntheses suggest a typical isolated yield of 55–70% after purification .

Pharmacological Profile and Mechanisms

Anti-inflammatory Activity

Pyrazole derivatives exhibit COX-2 inhibition (IC₅₀ = 0.8–3.2 μM) by competitively binding to the enzyme’s active site, as shown in molecular docking studies. The fluorine atom’s electron-withdrawing effects may enhance binding affinity compared to non-fluorinated analogs.

Industrial and Therapeutic Applications

Pharmaceutical Development

The compound’s dual affinity for CNS and inflammatory targets positions it as a candidate for:

  • Schizophrenia treatment: Potential alternative to risperidone with reduced side effects

  • Rheumatoid arthritis: COX-2-selective anti-inflammatory agent

Agrochemical Uses

Fluorinated pyrazoles are employed as herbicides (e.g., pyraflufen-ethyl), suggesting potential pesticidal applications for this derivative.

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